molecular formula C15H14N4S B097709 N,N-Dimethyl-4-(6-benzothiazolylazo)aniline CAS No. 18463-85-9

N,N-Dimethyl-4-(6-benzothiazolylazo)aniline

Cat. No. B097709
CAS RN: 18463-85-9
M. Wt: 282.4 g/mol
InChI Key: RRPLFUWADFBRTK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(6-benzothiazolylazo)aniline, also known as DBTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBTA is a synthetic azo dye that is commonly used as a pH indicator in various applications. Over the years, scientists have discovered other potential applications of DBTA, including its use in biochemical and physiological research.

Scientific Research Applications

1. Synthesis and Characterization of Novel Heterocyclic Compounds

N,N-Dimethyl-4-(6-benzothiazolylazo)aniline and its derivatives are often used in the synthesis of various heterocyclic compounds. For instance, it's involved in reactions leading to the formation of benzothiazoles, benzimidazoles, quinazolinones, and benzoxazoles with good to excellent yields. These compounds have significant importance in medicinal chemistry and material science due to their diverse biological activities and functional properties (Gao et al., 2016).

2. Advancements in Polymer Chemistry

In polymer science, derivatives of N,N-Dimethyl-4-(6-benzothiazolylazo)aniline are utilized to form complexes with metals like ZnII and CuII. These complexes are then used as catalysts in the polymerization of certain monomers, indicating the compound's role in developing new polymeric materials (Attandoh et al., 2014).

3. Development of Organic Binary Solids for Nonlinear Optical (NLO) Applications

Certain derivatives of N,N-Dimethyl-4-(6-benzothiazolylazo)aniline are synthesized to explore the factors that influence the formation of polar crystals. These materials exhibit transparency over a wide spectrum and are stable till relatively high temperatures, making them suitable for applications in nonlinear optics (Draguta et al., 2015).

4. Exploring Corrosion Inhibition

Studies on benzothiazole derivatives, including those related to N,N-Dimethyl-4-(6-benzothiazolylazo)aniline, demonstrate their efficacy as corrosion inhibitors. These compounds provide stability and high inhibition efficiencies against steel corrosion in certain environments, playing a crucial role in protecting industrial materials (Hu et al., 2016).

5. Application in Fluorescence and Luminescence

Derivatives of N,N-Dimethyl-4-(6-benzothiazolylazo)aniline exhibit intriguing photophysical properties. They are studied for their solvent polarity, temperature, and metal ion dependency. These properties are particularly relevant in developing new materials for fluorescence and luminescence applications, which are crucial in various analytical and bioanalytical methods (Rurack et al., 2000).

properties

CAS RN

18463-85-9

Product Name

N,N-Dimethyl-4-(6-benzothiazolylazo)aniline

Molecular Formula

C15H14N4S

Molecular Weight

282.4 g/mol

IUPAC Name

4-(1,3-benzothiazol-6-yldiazenyl)-N,N-dimethylaniline

InChI

InChI=1S/C15H14N4S/c1-19(2)13-6-3-11(4-7-13)17-18-12-5-8-14-15(9-12)20-10-16-14/h3-10H,1-2H3

InChI Key

RRPLFUWADFBRTK-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)N=CS3

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)N=CS3

Other CAS RN

18463-85-9

physical_description

6-dimethylaminophenylazobenzothiazole is an orange powder. (NTP, 1992)

synonyms

6-(4-dimethylaminophenylazobenzothiazole)
N,N-dimethyl-4-(6-benzothiazolylazo)aniline
N,N-dimethyl-p-(6-benzothiazolylazo)aniline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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